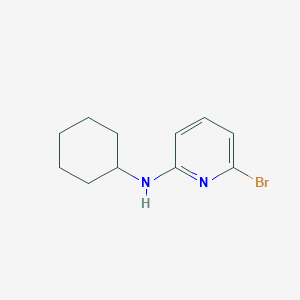
6-Bromo-N-cyclohexylpyridin-2-amine
Descripción general
Descripción
6-Bromo-N-cyclohexylpyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol. It features a six-membered pyridine ring with a nitrogen atom at position 2 and a bromine atom at position 6. A cyclohexyl group is attached to the nitrogen atom, forming a secondary amine.
Métodos De Preparación
The synthesis of 6-Bromo-N-cyclohexylpyridin-2-amine typically involves the bromination of N-cyclohexylpyridin-2-amine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Análisis De Reacciones Químicas
6-Bromo-N-cyclohexylpyridin-2-amine can undergo various chemical reactions, including:
Acylation Reactions: The amine group can react with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form amides.
Quaternization Reactions: The amine group can react with alkylating agents to form quaternary ammonium salts.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include acid chlorides, alkylating agents, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-N-cyclohexylpyridin-2-amine has several scientific research applications:
Chemical Synthesis: It can be used as a building block in the synthesis of various chemical compounds.
Polymer Chemistry: It is used in the synthesis of regioselectively brominated cellulose esters, which have applications in creating more organic-soluble derivatives.
Organic Chemistry: The compound is involved in the synthesis of 2-pyridone derivatives, which have extensive applications in biology, natural products, dyes, and fluorescents.
Mecanismo De Acción
its effects are likely related to its ability to interact with various molecular targets and pathways due to the presence of the bromine and cyclohexyl groups
Comparación Con Compuestos Similares
6-Bromo-N-cyclohexylpyridin-2-amine can be compared with other similar compounds, such as:
N-cyclohexylpyridin-2-amine: Lacks the bromine atom, which may result in different reactivity and applications.
6-Bromo-N-methylpyridin-2-amine: Contains a methyl group instead of a cyclohexyl group, which can affect its chemical properties and uses.
6-Bromo-N-phenylpyridin-2-amine:
The uniqueness of this compound lies in its specific combination of the bromine atom and the cyclohexyl group, which can influence its reactivity and suitability for various applications.
Propiedades
IUPAC Name |
6-bromo-N-cyclohexylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHZVWZOQTRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671675 | |
| Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-36-6 | |
| Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


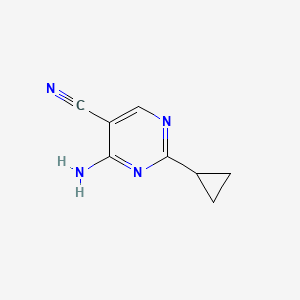
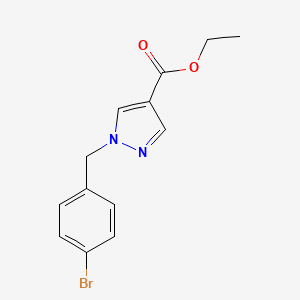
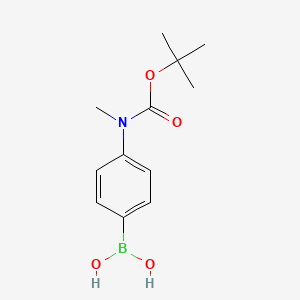
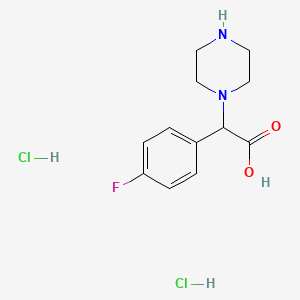

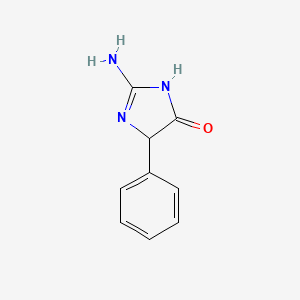
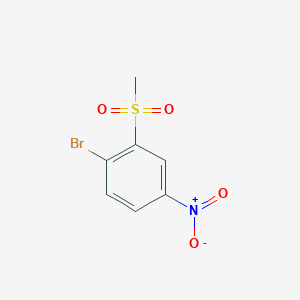
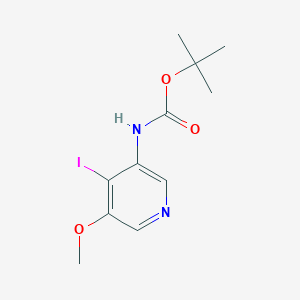
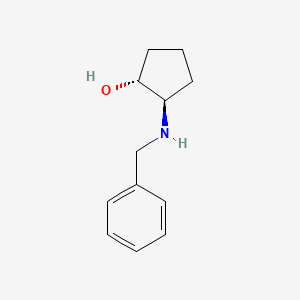
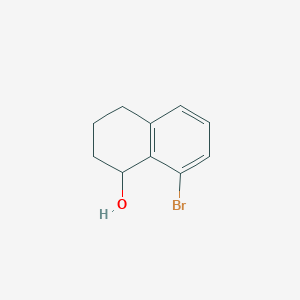
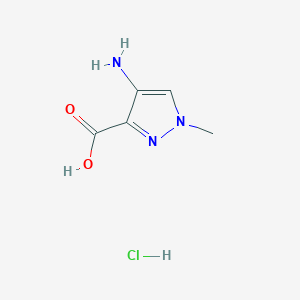
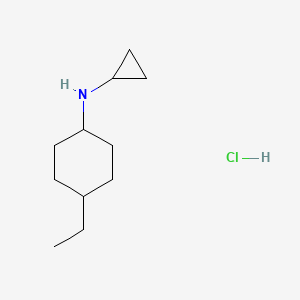
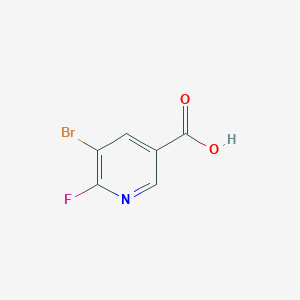
![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)
